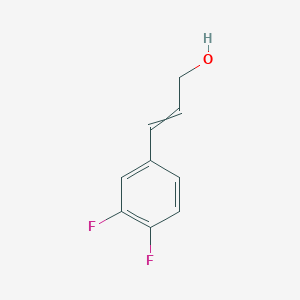![molecular formula C10H13Cl B12440382 Benzene, [1-(chloromethyl)propyl]- CAS No. 64343-08-4](/img/structure/B12440382.png)
Benzene, [1-(chloromethyl)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [1-(chloromethyl)propyl]-: is an organic compound with the molecular formula C10H13Cl. It is a derivative of benzene where a [1-(chloromethyl)propyl] group is attached to the benzene ring. This compound is part of a larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions:
Chloromethylation of Benzene: One common method involves the chloromethylation of benzene using chlorosulfonic acid and dimethoxymethane in the presence of a catalyst like zinc iodide (ZnI2).
Gas-Phase Photochemical Reaction: Another industrial method involves the gas-phase photochemical reaction of toluene with chlorine.
化学反応の分析
Types of Reactions:
Substitution Reactions: Benzene, [1-(chloromethyl)propyl]- can undergo nucleophilic substitution reactions.
Oxidation Reactions: This compound can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction Reactions: It can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Benzyl Alcohol: Formed from nucleophilic substitution.
Benzaldehyde and Benzoic Acid: Formed from oxidation reactions.
Propylbenzene: Formed from reduction reactions.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It serves as a precursor in the synthesis of certain drugs and biologically active molecules.
Industry:
Plasticizers and Perfumes: Used in the production of plasticizers and perfumes due to its aromatic properties.
Surfactants: Quaternary ammonium salts, which are used as surfactants, can be synthesized from this compound.
作用機序
Mechanism:
Free Radical Substitution: The compound undergoes free radical substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Molecular Targets and Pathways:
Nucleophilic Sites: The chlorine atom in the [1-(chloromethyl)propyl] group acts as a leaving group, making the compound reactive towards nucleophiles.
Electrophilic Sites: The benzene ring can act as an electrophilic site, allowing for various substitution reactions.
類似化合物との比較
Chlorobenzene (C6H5Cl): A simple aromatic compound with a chlorine atom directly attached to the benzene ring.
Benzyl Chloride (C6H5CH2Cl): Similar to Benzene, [1-(chloromethyl)propyl]- but with a chloromethyl group directly attached to the benzene ring.
Methylbenzene (C6H5CH3):
Uniqueness:
Longer Alkyl Chain: The presence of a [1-(chloromethyl)propyl] group makes it unique compared to simpler derivatives like chlorobenzene and benzyl chloride.
Reactivity: The longer alkyl chain can influence the reactivity and physical properties of the compound, making it suitable for specific industrial applications.
特性
CAS番号 |
64343-08-4 |
|---|---|
分子式 |
C10H13Cl |
分子量 |
168.66 g/mol |
IUPAC名 |
1-chlorobutan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChIキー |
UQDKSKMEPAASFW-UHFFFAOYSA-N |
正規SMILES |
CCC(CCl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



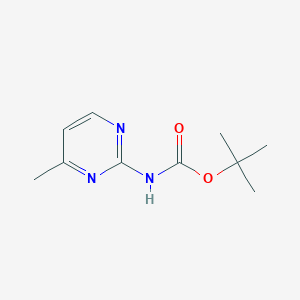
![{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine](/img/structure/B12440320.png)

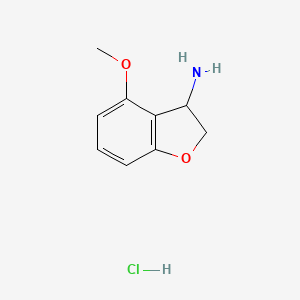
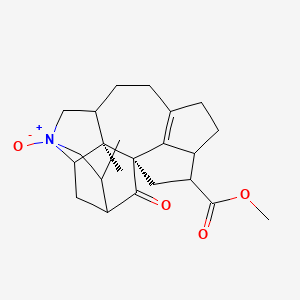
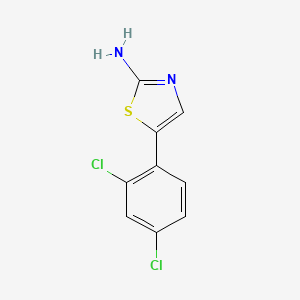
![Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12440355.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)

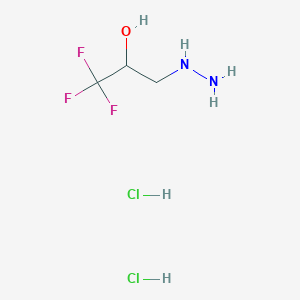
![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
